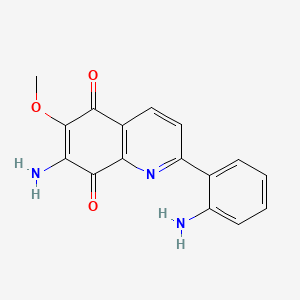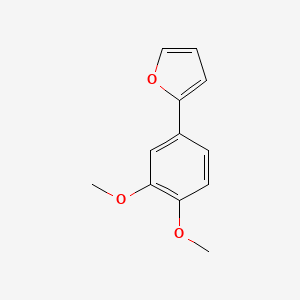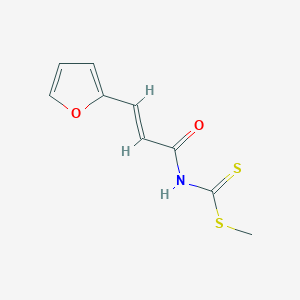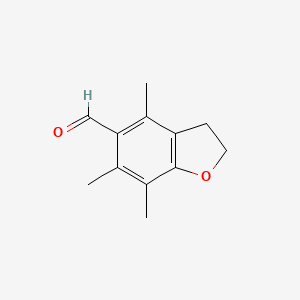
4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a benzofuran derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods can be adapted to synthesize 4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde by introducing the appropriate substituents at the desired positions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. These methods may include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . The choice of method depends on the desired scale of production and the specific requirements of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: 4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: 4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is not fully understood. benzofuran derivatives are known to interact with various molecular targets and pathways. For example, some benzofuran compounds have been shown to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein . These interactions can lead to various biological effects, including cell growth inhibition and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: A stereoisomer with similar structural features.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A compound with significant anticancer activity.
Uniqueness
4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives
Propiedades
| 89240-22-2 | |
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-7-8(2)12-10(4-5-14-12)9(3)11(7)6-13/h6H,4-5H2,1-3H3 |
Clave InChI |
AMWYVCNBPNRFDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CCO2)C(=C1C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/no-structure.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
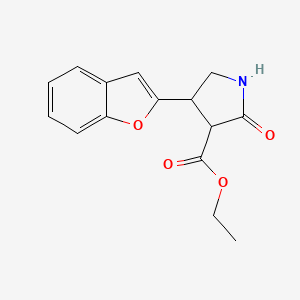
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)
